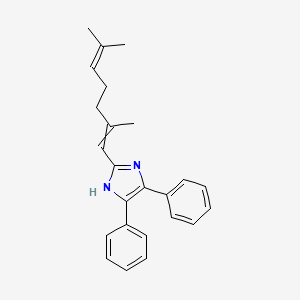
2-(2,6-Dimethylhepta-1,5-dien-1-yl)-4,5-diphenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dimethylhepta-1,5-dien-1-yl)-4,5-diphenyl-1H-imidazole is a complex organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a dimethylheptadienyl group and two phenyl groups attached to the imidazole ring
Vorbereitungsmethoden
The synthesis of 2-(2,6-Dimethylhepta-1,5-dien-1-yl)-4,5-diphenyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the dimethylheptadienyl group: This step involves the reaction of the imidazole intermediate with 2,6-dimethylhepta-1,5-dien-1-yl bromide under basic conditions.
Attachment of phenyl groups: The final step involves the Friedel-Crafts alkylation of the imidazole derivative with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
2-(2,6-Dimethylhepta-1,5-dien-1-yl)-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bonds in the dimethylheptadienyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl groups, where halogenation or nitration can be achieved using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dimethylhepta-1,5-dien-1-yl)-4,5-diphenyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dimethylhepta-1,5-dien-1-yl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades, where the compound modulates the activity of key proteins involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2,6-Dimethylhepta-1,5-dien-1-yl)-4,5-diphenyl-1H-imidazole include other imidazole derivatives such as:
2-Phenyl-4,5-diphenyl-1H-imidazole: Lacks the dimethylheptadienyl group, making it less hydrophobic.
2-(2,6-Dimethylhepta-1,5-dien-1-yl)-1H-imidazole: Lacks the phenyl groups, affecting its electronic properties.
4,5-Diphenyl-1H-imidazole: Lacks both the dimethylheptadienyl group and the additional phenyl group, resulting in different reactivity and solubility.
The uniqueness of this compound lies in its combination of hydrophobic and aromatic characteristics, which contribute to its diverse range of applications and reactivity.
Eigenschaften
CAS-Nummer |
918636-27-8 |
|---|---|
Molekularformel |
C24H26N2 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
2-(2,6-dimethylhepta-1,5-dienyl)-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C24H26N2/c1-18(2)11-10-12-19(3)17-22-25-23(20-13-6-4-7-14-20)24(26-22)21-15-8-5-9-16-21/h4-9,11,13-17H,10,12H2,1-3H3,(H,25,26) |
InChI-Schlüssel |
DEAFUYPMFJKVHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine](/img/structure/B12602831.png)
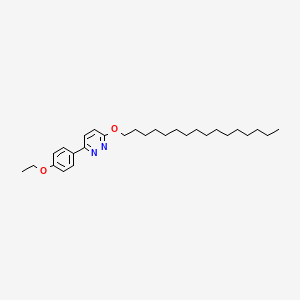
![3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12602848.png)
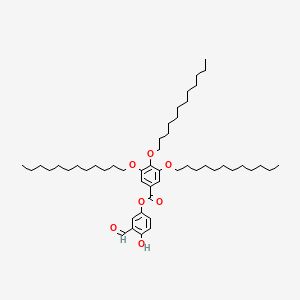
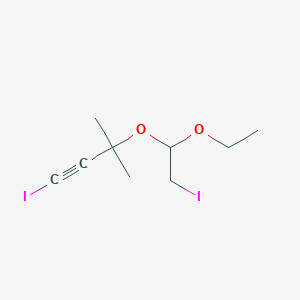

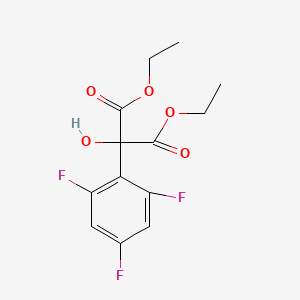
![Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12602889.png)
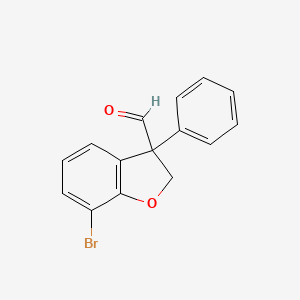



![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide]](/img/structure/B12602924.png)
